

An In-depth Technical Guide to 1-Ethyl-1H-indole-3-carbaldehyde

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Compound of Interest

Compound Name: 1-Ethyl-1H-indole-3-carbaldehyde

Cat. No.: B1330732

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1H-indole-3-carbaldehyde, with the CAS number 58494-59-0, is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide array of complex organic molecules.^[1] Its indole core, functionalized with an ethyl group at the nitrogen atom and a formyl group at the 3-position, imparts a unique combination of reactivity and biological relevance. This guide provides a comprehensive overview of its synthesis, spectral characterization, reactivity, and applications, with a focus on practical insights for laboratory and developmental use.

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The introduction of an ethyl group at the N-1 position and a carbaldehyde at the C-3 position makes **1-Ethyl-1H-indole-3-carbaldehyde** a valuable intermediate for creating derivatives with diverse biological activities, including potential anti-cancer and anti-inflammatory properties.^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **1-Ethyl-1H-indole-3-carbaldehyde** is presented in the table below.

Property	Value
CAS Number	58494-59-0[1]
Molecular Formula	C ₁₁ H ₁₁ NO[1]
Molecular Weight	173.21 g/mol [2]
Appearance	Yellow solid[1]
Purity	≥ 95% (NMR)[1]
Storage	Store at 0-8°C[1]

Synthesis of 1-Ethyl-1H-indole-3-carbaldehyde

The synthesis of **1-Ethyl-1H-indole-3-carbaldehyde** is typically achieved through a two-step process: N-ethylation of indole followed by formylation at the C-3 position, commonly via the Vilsmeier-Haack reaction.[3]

Step 1: N-Ethylation of Indole

The first step involves the alkylation of the indole nitrogen with an ethylating agent.

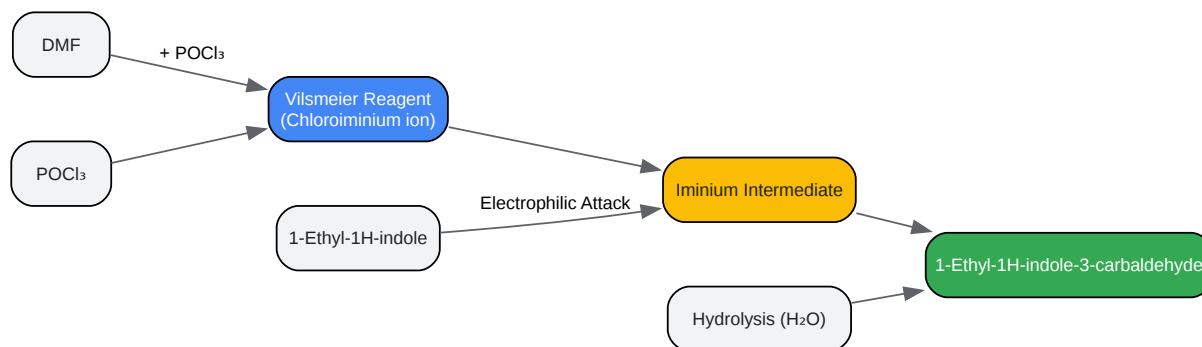
Reaction:

Step 2: Vilsmeier-Haack Formylation

The second step is the formylation of the electron-rich C-3 position of 1-ethyl-1H-indole using the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4]

Reaction Mechanism:

The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. [5] This reagent is then attacked by the electron-rich indole at the C-3 position to form an iminium intermediate, which is subsequently hydrolyzed to yield the aldehyde.[5]



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Caption: Mechanism of the Vilsmeier-Haack Reaction.

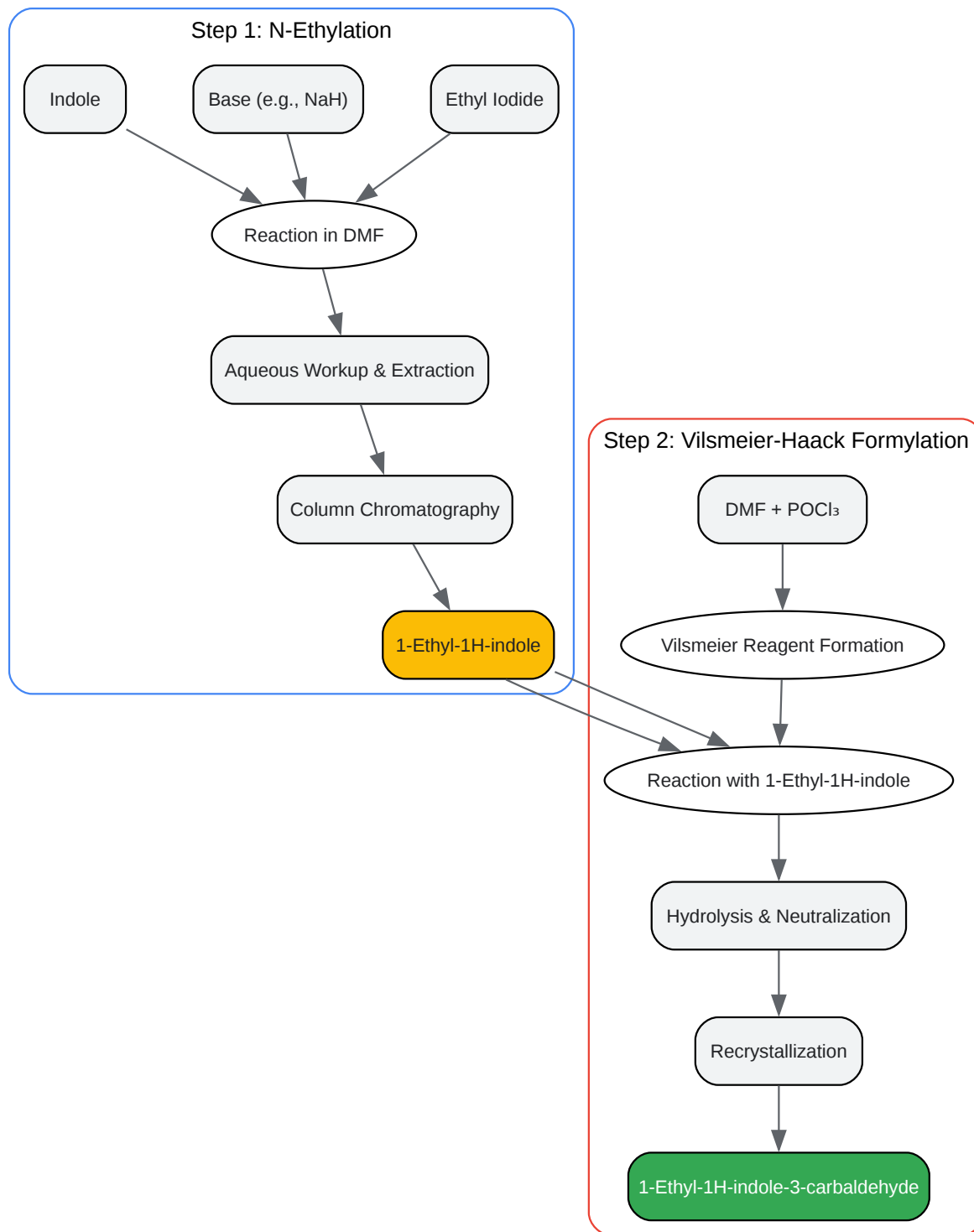
Experimental Protocol

Step 1: Synthesis of 1-Ethyl-1H-indole

- To a solution of indole (1 equivalent) in a suitable solvent such as DMF or acetonitrile, add a base like sodium hydride (NaH) or potassium hydroxide (KOH) (1.1 equivalents) portion-wise at 0°C under an inert atmosphere.
- Stir the mixture at room temperature for 30 minutes.
- Add ethyl iodide or ethyl bromide (1.2 equivalents) dropwise to the reaction mixture.
- Continue stirring at room temperature for 4-6 hours or until the reaction is complete as monitored by TLC.
- Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 1-ethyl-1H-indole.

Step 2: Synthesis of **1-Ethyl-1H-indole-3-carbaldehyde**

- In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF (3 equivalents) and cool it to 0°C in an ice bath.
- Add phosphorus oxychloride (POCl_3) (1.2 equivalents) dropwise to the DMF with constant stirring, maintaining the temperature below 10°C. The formation of the Vilsmeier reagent is an exothermic process.
- After the addition is complete, stir the mixture for an additional 30 minutes at 0°C.
- Add a solution of 1-ethyl-1H-indole (1 equivalent) in anhydrous DMF dropwise to the freshly prepared Vilsmeier reagent.
- Allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-3 hours. Monitor the reaction progress by TLC.
- Upon completion, pour the reaction mixture onto crushed ice with vigorous stirring.
- Neutralize the solution by the slow addition of a saturated sodium hydroxide or sodium carbonate solution until the pH is basic.
- The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure **1-Ethyl-1H-indole-3-carbaldehyde**.



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Caption: Synthetic workflow for **1-Ethyl-1H-indole-3-carbaldehyde**.

Spectroscopic Characterization

The structure of **1-Ethyl-1H-indole-3-carbaldehyde** can be unequivocally confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra provide detailed information about the molecular structure.

^1H NMR (400 MHz, CDCl_3):[\[6\]](#)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
10.01	s	1H	CHO
8.31	d, $J = 8.2$ Hz	1H	Ar-H
7.75	s	1H	Ar-H
7.38	t, $J = 7.5$ Hz	1H	Ar-H
7.36 – 7.33	m	1H	Ar-H
7.31	d, $J = 7.1$ Hz	1H	Ar-H
4.24	q, $J = 7.3$ Hz	2H	N-CH ₂
1.56	t, $J = 7.3$ Hz	3H	CH ₃

^{13}C NMR (101 MHz, CDCl_3):[\[6\]](#)

Chemical Shift (δ , ppm)	Assignment
184.47	C=O
137.55	Ar-C
137.02	Ar-C
125.50	Ar-C
122.89	Ar-C
122.13	Ar-C
118.14	Ar-C
109.98	Ar-C
41.89	N-CH ₂
15.05	CH ₃

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight of the compound.

- ESI-MS: [M+H]⁺ 174[6]

Infrared (IR) Spectroscopy

While a specific spectrum for this compound is not readily available, the expected characteristic IR absorption peaks would be:

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	C-H stretching (aromatic)
~2975-2850	Medium	C-H stretching (aliphatic)
~1670-1650	Strong	C=O stretching (aldehyde)
~1600, ~1470	Medium-Weak	C=C stretching (aromatic)
~1350	Medium	C-N stretching

Chemical Reactivity

The chemical reactivity of **1-Ethyl-1H-indole-3-carbaldehyde** is dominated by the aldehyde functional group and the electron-rich indole ring.

- Aldehyde Group Reactions: The formyl group can undergo a variety of classical aldehyde reactions, such as oxidation to the corresponding carboxylic acid, reduction to the alcohol, and condensation reactions (e.g., Wittig, Knoevenagel, Henry reactions) to form C-C bonds. [\[7\]](#)
- Reactions at the Indole Ring: While the 3-position is functionalized, further electrophilic substitution on the benzene ring of the indole nucleus is possible, typically at the C-5 or C-6 positions, depending on the reaction conditions and directing effects of the existing substituents.

Applications

1-Ethyl-1H-indole-3-carbaldehyde is a valuable intermediate in several areas of chemical research and development.

- Pharmaceutical Development: It serves as a key precursor in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.[\[1\]](#) The indole nucleus is a common scaffold in drugs, and modifications at the N-1 and C-3 positions can be used to modulate pharmacological activity.
- Organic Synthesis: As a bifunctional molecule, it is a versatile building block for the construction of more complex heterocyclic systems and natural product analogues.[\[1\]](#)

- Materials Science: The compound and its derivatives have applications in the development of dyes, pigments, and fluorescent probes for biological imaging.[1]

Safety and Handling

Appropriate safety precautions should be taken when handling **1-Ethyl-1H-indole-3-carbaldehyde**.

- General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[8]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8]
- Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[8]
- Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[8]
- First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek medical attention. [8]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[1][8][9][10]

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